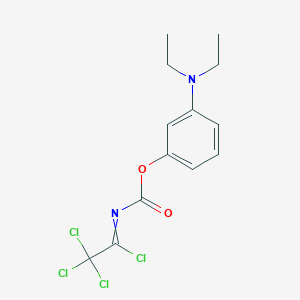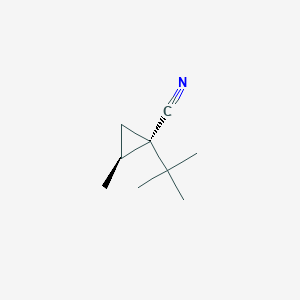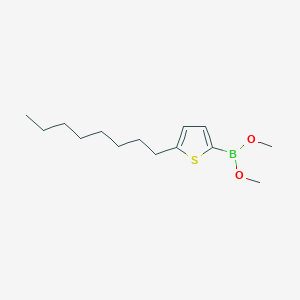![molecular formula C17H17BBrNO3 B14219654 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-27-6](/img/structure/B14219654.png)
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a quinoline core substituted with a boronophenyl group and a methoxy group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism by which 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The boronophenyl group can participate in Lewis acid-base interactions, while the quinoline core can engage in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
- 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- 1,3-Bis(3-boronophenyl)urea
Comparison: Compared to similar compounds, 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or electronic materials .
Propriétés
Numéro CAS |
784146-27-6 |
|---|---|
Formule moléculaire |
C17H17BBrNO3 |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
[3-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-7-8-17-14(11-16)5-3-9-19(17)12-13-4-2-6-15(10-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NHXODMDTXZPASX-UHFFFAOYSA-M |
SMILES canonique |
B(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)

![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)

![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)


![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)

